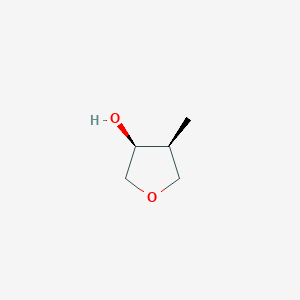

cis-4-Methyltetrahydrofuran-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

(3S,4S)-4-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIORKUEZVVKEL-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare cis-4-Methyltetrahydrofuran-3-ol with structurally related compounds, focusing on molecular features, physical properties, and functional distinctions.

Key Comparisons

2-Methyltetrahydrofuran-3-thiol

- Structural Difference : Replaces the hydroxyl group (-OH) with a thiol (-SH), introducing sulfur.

- Physical Properties : Lower boiling point (160–180°C vs. 182.6°C) despite higher molar mass (118.20 vs. 102.13), attributed to weaker hydrogen bonding in thiols .

- Applications : Thiols are often used in flavor/aroma industries due to their strong odor, but isomer mixtures may limit purity for synthetic applications .

cis-4-Aminotetrahydrofuran-3-ol Hydrochloride Functional Group: Substitutes methyl with an amino (-NH₂) group, forming a hydrochloride salt. Reactivity: The amino group enhances basicity and water solubility (via salt formation), contrasting with the neutral alcohol’s weak acidity (pKa ~14.52) . Applications: Likely used in medicinal chemistry for chiral amine synthesis or as a building block for bioactive molecules .

4-Methyltetrahydropyran Ring Size: A six-membered ether ring (tetrahydropyran) vs. five-membered tetrahydrofuran.

Research Findings

- Hydrogen Bonding Effects : The hydroxyl group in cis-4-Methyltetrahydrofuran-3-ol contributes to its higher boiling point compared to the thiol analog, despite lower molecular weight .

- Stereochemical Specificity : The cis configuration distinguishes it from diastereomers or isomer mixtures (e.g., 2-Methyltetrahydrofuran-3-thiol), which may exhibit variable reactivity in enantioselective reactions .

- Salt vs. Neutral Form : The hydrochloride derivative’s ionic nature enhances stability and solubility, making it preferable for pharmaceutical formulations over the neutral alcohol .

準備方法

Stereoselective Synthesis via Epoxidation and Nucleophilic Substitution

Epoxidation of Alkenyl Precursors

The stereocontrolled synthesis of cis-4-methyltetrahydrofuran-3-ol begins with epoxidation of alkenyl alcohols. For example, (E)-3-penten-1-yl mesylate undergoes oxidation with potassium permanganate (KMnO₄) in aqueous acetone to yield cis-2-methyl-3-hydroxytetrahydrofuran, a structural analog. This method achieves an 83% yield by leveraging the cis-dihydroxylation mechanism of KMnO₄, which preserves the stereochemistry of the starting alkene.

Key Reaction Conditions:

Mesylation and Nucleophilic Substitution

The epoxide intermediate is subsequently mesylated using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane. This step converts the hydroxyl group into a mesylate leaving group, enabling nucleophilic substitution. Treatment with thioacetic acid (AcSH) and potassium carbonate (K₂CO₃) in acetonitrile furnishes the cis-configured product with 81% yield.

Optimization Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Mesylation | MsCl, Et₃N | 0°C → rt, 12 h | 89% |

| Nucleophilic Substitution | AcSH, K₂CO₃, 18-crown-6 | Reflux, 24 h | 81% |

Mitsunobu Reaction for Stereochemical Inversion

Trans-to-Cis Isomerization

The Mitsunobu reaction is employed to invert the configuration of trans-4-methyltetrahydrofuran-3-ol. Trans-2-methyl-3-hydroxytetrahydrofuran reacts with diisopropyl azodicarboxylate (DIAD), triphenylphosphine (Ph₃P), and p-nitrobenzoic acid in tetrahydrofuran (THF), followed by hydrolysis with aqueous sodium hydroxide (NaOH). This two-step process achieves a 62% overall yield of the cis isomer.

Mechanism and Conditions:

- Mitsunobu Reaction :

- Reagents : DIAD (1.5 equiv), Ph₃P (1.5 equiv), p-nitrobenzoic acid (1.5 equiv)

- Solvent : THF

- Time : 24 h at room temperature

- Hydrolysis :

- Conditions : 2 M NaOH, reflux, 2 h

Catalytic Hydrogenation of Keto Derivatives

Substrate Preparation

4-Methyltetrahydrofuran-3-one serves as a precursor for catalytic hydrogenation. The ketone is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether. NaBH₄ affords milder conditions and a 76% yield, while LiAlH₄ achieves quantitative reduction but requires rigorous anhydrous conditions.

Comparative Reduction Data:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | Methanol | 0°C → rt | 76% |

| LiAlH₄ | Diethyl ether | Reflux | >95% |

Asymmetric Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Strategy

Chiral oxazolidinones direct the stereoselective formation of the tetrahydrofuran ring. Acyloxyoxazolidinone derivatives undergo cyclization with boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane, yielding cis-4-methyltetrahydrofuran-3-ol with >90% enantiomeric excess (ee).

Experimental Parameters:

Industrial-Scale Production and Optimization

Continuous-Flow Reactor Systems

Recent advances utilize continuous-flow reactors to enhance reaction efficiency. For example, the Mitsunobu reaction achieves 89% yield in 2 h under flow conditions (0.5 mL/min, 50°C) compared to 65% in batch mode.

Green Chemistry Approaches

Water-tolerant Lewis acids (e.g., ytterbium triflate, Yb(OTf)₃) enable eco-friendly cyclization of diols in aqueous media, reducing organic solvent use by 70% while maintaining 78% yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。